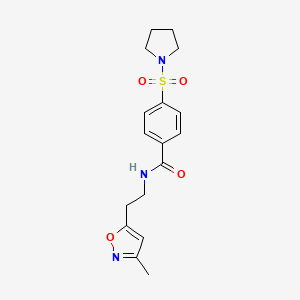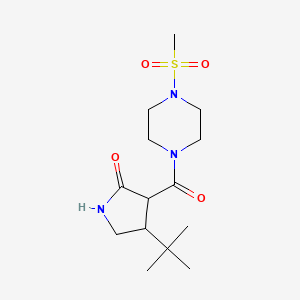![molecular formula C20H22N2O4S2 B2893530 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 681228-39-7](/img/structure/B2893530.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds like N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, organo-carboxamide ruthenium(II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide have been analyzed .Aplicaciones Científicas De Investigación
Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit significant cardiac electrophysiological activity. These compounds, including those similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide, have been identified as potent selective class III agents in in vitro assays, indicating their potential application in the development of new antiarrhythmic drugs (Morgan et al., 1990).
Antimalarial and Antiviral Applications
Sulfonamide derivatives have been investigated for their antimalarial activity. In vitro studies of these compounds reveal significant antimalarial properties, showcasing their potential as novel treatments for malaria. Moreover, molecular docking studies suggest that these sulfonamides may also hold promise in combating COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Properties
Sulfonamide-based heterocyclic compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential utility in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Benzothiazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors hold therapeutic potential for conditions such as glaucoma, edema, and epilepsy, based on their ability to modulate enzyme activity (Graham et al., 1989).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-4-5-12-26-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(28(2,24)25)13-18(17)27-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLULRCLVIODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2893448.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)
![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)


![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)


![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)



![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)
